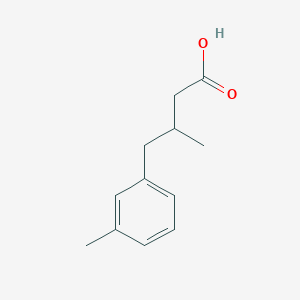

3-methyl-4-(3-methylphenyl)butanoic Acid

Description

BenchChem offers high-quality 3-methyl-4-(3-methylphenyl)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-(3-methylphenyl)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-methyl-4-(3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-9-4-3-5-11(6-9)7-10(2)8-12(13)14/h3-6,10H,7-8H2,1-2H3,(H,13,14) |

InChI Key |

OOAHVAKPAKCMHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-methyl-4-(3-methylphenyl)butanoic Acid

Executive Summary

3-Methyl-4-(3-methylphenyl)butanoic acid is a specialized carboxylic acid intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), sesquiterpenoid analogs, and chiral pharmaceutical building blocks. Characterized by a 4-carbon chain with a methyl branch at the

Its structural specificity—particularly the meta-substitution on the aromatic ring combined with the

Chemical Structure & Identification

The molecule consists of a butanoic acid backbone substituted at the 3-position with a methyl group and at the 4-position with a 3-methylphenyl (m-tolyl) group. The presence of a chiral center at C3 introduces stereochemical complexity, allowing for the existence of (

Structural Data

| Property | Detail |

| IUPAC Name | 3-Methyl-4-(3-methylphenyl)butanoic acid |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 192.25 g/mol |

| SMILES | CC1=CC(=CC=C1)CC(C)CC(=O)O |

| Chiral Center | C3 (Beta-carbon) |

Physicochemical Properties (Predicted)

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | ~3.1 ± 0.2 | Moderately lipophilic; suitable for organic solvent extraction (DCM, EtOAc). |

| pKa (Acid) | ~4.76 | Typical aliphatic carboxylic acid acidity. |

| Boiling Point | ~315°C (760 mmHg) | High-boiling liquid/low-melting solid. |

| Solubility | Low in water; High in EtOH, DMSO, CHCl | Requires organic co-solvents for aqueous reactions. |

Synthetic Methodologies

The synthesis of the meta-isomer requires regiospecific control to avoid contamination with the thermodynamically favored para-isomer. The most robust laboratory route involves a Malonic Ester Synthesis followed by Arndt-Eistert Homologation .

Protocol A: Precision Synthesis via Malonate Alkylation

This pathway ensures the integrity of the meta-substitution pattern.

Step 1: Alkylation of Diethyl Methylmalonate

-

Reagents: Sodium hydride (NaH, 1.1 eq), Diethyl methylmalonate (1.0 eq), 3-Methylbenzyl bromide (1.0 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under N

. -

Add diethyl methylmalonate dropwise; stir for 30 min to form the enolate.

-

Add 3-methylbenzyl bromide dropwise. Reflux for 4-6 hours.

-

Outcome: Diethyl 2-methyl-2-(3-methylbenzyl)malonate.

-

Step 2: Hydrolysis and Decarboxylation

-

Reagents: KOH (aq), Ethanol, then HCl/Heat.

-

Procedure:

-

Saponify the diester with ethanolic KOH.

-

Acidify with HCl and heat to 150-180°C to induce decarboxylation.

-

Outcome: 2-Methyl-3-(3-methylphenyl)propanoic acid (Intermediate A).

-

Step 3: Arndt-Eistert Homologation (Chain Extension)

-

Reagents: Thionyl chloride (SOCl

), Diazomethane (CH -

Procedure:

-

Convert Intermediate A to the acid chloride using SOCl

. -

React acid chloride with excess diazomethane to form the

-diazoketone. -

Wolff Rearrangement: Treat the diazoketone with AgBz in aqueous dioxane. The ketene intermediate reacts with water to form the target homologated acid.

-

Final Product: 3-Methyl-4-(3-methylphenyl)butanoic acid .

-

Figure 1: Retrosynthetic pathway utilizing Arndt-Eistert homologation to ensure regiospecificity.

Reactivity & Applications

Friedel-Crafts Cyclization: The Tetralone Gateway

The primary utility of 3-methyl-4-(3-methylphenyl)butanoic acid is its conversion into dimethyl-1-tetralones via intramolecular Friedel-Crafts acylation. This reaction is sensitive to the directing effects of the meta-methyl group.

-

Mechanism: Treatment with Polyphosphoric Acid (PPA) or Thionyl Chloride/AlCl

generates an acylium ion. -

Regioselectivity: The closure can occur at two positions on the aromatic ring:

-

Para to the methyl group (C6): Yields 3,6-dimethyl-1-tetralone .[1] (Major product due to less steric hindrance).

-

Ortho to the methyl group (C2): Yields 3,8-dimethyl-1-tetralone . (Minor product).

-

These tetralones are direct precursors to Cadalene (1,6-dimethyl-4-isopropylnaphthalene) via Grignard addition and aromatization.

Figure 2: Divergent cyclization pathways yielding isomeric tetralones.

Chiral Building Block Potential

The C3 chiral center makes this acid a candidate for kinetic resolution or asymmetric synthesis .

-

Enzymatic Resolution: Lipase-catalyzed esterification can resolve the racemic acid into (

) and ( -

Relevance: The (

)-enantiomer is structurally related to the side chain of (

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer may be limited, handling protocols should follow standards for phenylbutanoic acid derivatives.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory, especially during the acid chloride formation step (SOCl

is corrosive and toxic). -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Rao, G. S. K., & Sukh Dev. (1959). "Sesquiterpenoids. Part V. Synthesis of Cadalene and Eudalene Derivatives." Journal of the Indian Chemical Society.

-

Mander, L. N. (2007). "Comprehensive Organic Synthesis II: Carbon-Carbon Bond Formation." Elsevier.[2] (Modern approaches to homologation).

-

PubChem Compound Summary. (2024). "4-(o-Tolyl)butanoic acid" (Isomer comparison). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-methyl-4-(3-methylphenyl)butanoic Acid

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-methyl-4-(3-methylphenyl)butanoic acid. This document outlines a multi-faceted approach, combining experimental and computational methodologies to generate a robust stability profile essential for pharmaceutical development and materials science.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. For a novel molecule such as 3-methyl-4-(3-methylphenyl)butanoic acid, a thorough understanding of its intrinsic stability is paramount before its progression through the development pipeline. This guide presents a holistic strategy for characterizing the thermodynamic stability of this aromatic carboxylic acid. By integrating thermal analysis, forced degradation studies, and computational modeling, we can elucidate degradation pathways, identify potential liabilities, and establish a foundation for formulation development and storage recommendations. The protocols and methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and regulatory compliance.

Introduction to Thermodynamic Stability

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a substance to exist in its current form under a given set of conditions. A thermodynamically stable compound has a lower Gibbs free energy (G) than its degradation products, meaning its decomposition is not spontaneous. However, a high activation energy barrier can render a thermodynamically unstable compound kinetically stable, preventing degradation over a practical timescale.

For 3-methyl-4-(3-methylphenyl)butanoic acid, its chemical structure, featuring a carboxylic acid group, a chiral center, and an aromatic ring, presents several potential degradation pathways. These may include decarboxylation, oxidation of the benzylic position, and reactions involving the carboxylic acid moiety. A comprehensive stability assessment, therefore, necessitates a multi-pronged approach to probe these potential vulnerabilities.

Physicochemical Characterization

A foundational step in any stability program is the thorough characterization of the molecule's intrinsic physicochemical properties.

| Property | Anticipated Value/Characteristic | Significance for Stability |

| Molecular Formula | C12H16O2 | Provides the basis for all stoichiometric calculations. |

| Molecular Weight | 192.25 g/mol | Essential for analytical quantitation. |

| Appearance | White to off-white solid | Physical changes can be an initial indicator of instability. |

| Melting Point | To be determined experimentally (DSC) | A sharp melting point is indicative of purity. A depression or broadening can suggest the presence of impurities or degradation products. |

| pKa | Estimated to be around 4-5 | The ionization state of the carboxylic acid will significantly influence its solubility, reactivity, and degradation pathways, particularly in aqueous environments. |

| Solubility | To be determined in various solvents | Solubility dictates the choice of solvents for formulation, analytical methods, and forced degradation studies. |

Experimental Assessment of Thermodynamic Stability

A robust experimental program is the cornerstone of stability evaluation. This involves subjecting the molecule to a range of stress conditions to identify its intrinsic vulnerabilities and degradation kinetics.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to temperature changes.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical indicators of solid-state stability.

Protocol: DSC Analysis of 3-methyl-4-(3-methylphenyl)butanoic Acid

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-methyl-4-(3-methylphenyl)butanoic acid into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

-

-

Data Analysis:

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Observe for any other thermal events, such as solid-solid transitions or decomposition exotherms.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles.

Protocol: TGA of 3-methyl-4-(3-methylphenyl)butanoic Acid

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-methyl-4-(3-methylphenyl)butanoic acid into a tared TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25°C to a high temperature (e.g., 500°C) at a constant heating rate of 10°C/min.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Generate a plot of mass loss versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the mass loss at different temperature ranges.

-

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that exposes the API to conditions more severe than accelerated stability testing.[1] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[2]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

-

Sample Preparation: Prepare stock solutions of 3-methyl-4-(3-methylphenyl)butanoic acid in a suitable solvent (e.g., acetonitrile-water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to 60°C.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification of the API's purity over time.

Protocol: HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a suitable starting point for this non-polar molecule.

-

Mobile Phase Optimization:

-

Aqueous Phase: A buffered aqueous phase (e.g., 20 mM phosphate buffer) with the pH adjusted to below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) to ensure it is in its protonated, less polar form, which enhances retention on a reversed-phase column.

-

Organic Phase: Acetonitrile or methanol.

-

Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the parent compound and any more non-polar degradation products.

-

-

Detection: A UV detector set at a wavelength where the aromatic ring shows significant absorbance (e.g., 220 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The data from forced degradation studies can be used to determine the kinetics of degradation. By plotting the concentration of the parent compound versus time under different stress conditions, the reaction order and rate constants (k) can be determined. Furthermore, by performing thermal degradation studies at multiple temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea) for the degradation process.[3]

Arrhenius Equation:

k = A * e^(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

An Arrhenius plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, allowing for the determination of the activation energy.[3] This provides valuable information for predicting the shelf-life of the compound at different storage temperatures.

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the intrinsic thermodynamic properties of a molecule at the atomic level. Density Functional Theory (DFT) is a widely used method for these calculations.[4]

Calculation of Thermodynamic Parameters

DFT calculations can be used to predict key thermodynamic parameters that govern the stability of 3-methyl-4-(3-methylphenyl)butanoic acid.

| Parameter | Description | Significance |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | A more negative ΔGf° indicates greater thermodynamic stability. |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the compound from its constituent elements. | A key component of the Gibbs free energy calculation. |

| Entropy (S°) | A measure of the molecular disorder or randomness. | Contributes to the overall Gibbs free energy. |

| Bond Dissociation Energies (BDEs) | The energy required to break a specific chemical bond homolytically. | Can identify the weakest bonds in the molecule, suggesting likely points of initial degradation. |

Workflow for Computational Stability Assessment

Caption: Workflow for computational stability assessment using DFT.

Protocol for DFT Calculations

-

Molecular Structure Input: Generate a 3D structure of 3-methyl-4-(3-methylphenyl)butanoic acid using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

-

Calculation of Thermodynamic Properties: Use the output from the frequency calculation to determine the Gibbs free energy of formation, enthalpy of formation, and entropy.

-

Bond Dissociation Energy (BDE) Analysis: Calculate the BDE for susceptible bonds, such as the C-C bond alpha to the carboxylic acid and the C-H bonds at the benzylic position.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Synthesis of Experimental and Computational Data

The true power of this comprehensive approach lies in the synergy between the experimental and computational data.[2][5]

-

Correlation of Thermal Events: The onset of thermal decomposition observed in TGA can be correlated with the calculated bond dissociation energies. The weakest bonds identified by DFT are likely the first to break at elevated temperatures.

-

Elucidation of Degradation Pathways: The degradation products identified by LC-MS in the forced degradation studies can be rationalized by considering the reactive sites predicted by the ESP map and the calculated BDEs.

-

Predictive Power: A validated computational model can be used to predict the stability of related molecules or to screen potential new drug candidates with improved stability profiles, reducing the need for extensive experimental work in the early stages of discovery.

Conclusion

The thermodynamic stability of 3-methyl-4-(3-methylphenyl)butanoic acid can be thoroughly characterized through a systematic and integrated approach. By combining the quantitative data from thermal analysis techniques like DSC and TGA with the mechanistic insights from forced degradation studies and the predictive power of computational chemistry, a comprehensive stability profile can be established. This in-depth understanding is not merely an academic exercise but a critical component of the risk assessment and quality control strategy for any new chemical entity destined for pharmaceutical or advanced material applications. The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the stability of this and other novel molecules, ensuring the development of safe, effective, and reliable products.

References

- ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.

- ICH. (1996). Guidance for industry Q1B photo stability testing of new drug substances and products. U.S.

- ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Grimme, S. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16065. [Link]

-

Frontiers in Chemical Biology. (2023). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. [Link]

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Nowicka, A. M., & Kowalski, P. (2012). Chromatographic separations of aromatic carboxylic acids.

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

- TA Instruments. (n.d.). Decomposition kinetics using TGA.

- Laidler, K. J. (1984). The development of the Arrhenius equation.

- Baig, M. S., & Shaik, M. V. (2014). Degradation Kinetics Of A Pharmaceutical Dosage Form.

-

Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Arrhenius Kinetics Analysis [sas.upenn.edu]

- 4. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery [frontiersin.org]

3-methyl-4-(3-methylphenyl)butanoic Acid CAS number and identifiers

This guide provides an in-depth technical analysis of 3-methyl-4-(3-methylphenyl)butanoic acid , a specialized carboxylic acid intermediate used in the synthesis of bioactive pharmaceutical agents, specifically acylguanidine-type Histamine H2 receptor agonists.

Part 1: Chemical Identity & Structural Analysis

This compound represents a specific regioisomer of the phenylbutanoic acid scaffold, characterized by a methyl substitution on the beta-carbon of the butyric chain and a meta-methyl substitution on the phenyl ring. It serves as a critical hydrophobic linker in drug design, providing steric bulk and lipophilicity without the rigidity of a fully aromatic system.

Core Identifiers

| Property | Detail |

| Chemical Name | 3-methyl-4-(3-methylphenyl)butanoic acid |

| IUPAC Name | 3-methyl-4-(3-methylphenyl)butanoic acid |

| Common Synonyms | 3-methyl-4-m-tolylbutanoic acid; |

| CAS Number | Not Widely Listed (Custom Synthesis Intermediate) |

| Smolecule ID | S9013638 |

| Molecular Formula | |

| Molecular Weight | 192.25 g/mol |

| SMILES | CC1=CC(=CC=C1)CC(C)CC(=O)O |

| InChIKey | (Predicted) DAEUMJMOLYOQFB-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

| Parameter | Value | Context |

| LogP | ~3.2 | High lipophilicity due to dual methyl groups. |

| pKa | ~4.8 | Typical for aliphatic carboxylic acids. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 2 | Carboxyl oxygens. |

| Rotatable Bonds | 4 | Allows for induced fit in receptor binding pockets. |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-methyl-4-(3-methylphenyl)butanoic acid typically follows a convergent pathway involving Knoevenagel condensation or Heck coupling, followed by catalytic hydrogenation. The following protocol is adapted from high-purity medicinal chemistry workflows (e.g., Ghorai et al., 2007; WO 2013/103738).

Synthetic Pathway Overview

-

Precursor Assembly: Reaction of m-tolualdehyde or m-methyl-iodobenzene with a crotonate derivative.

-

Chain Elongation: Formation of the unsaturated ester (3-methyl-4-m-tolylbut-2-enoate).

-

Reduction: Catalytic hydrogenation to saturate the alkene.

-

Hydrolysis: Saponification of the ester to the free acid.

Detailed Experimental Protocol

Step 1: Formation of the Unsaturated Ester (Heck Coupling Variation)

-

Reagents: 3-Iodotoluene (1.0 eq), Ethyl crotonate (1.2 eq),

(5 mol%), -

Solvent: DMF or Acetonitrile.

-

Conditions: Heat to 80-100°C under

atmosphere for 12-24 hours. -

Mechanism: Palladium-catalyzed cross-coupling introduces the m-tolyl group to the crotonate chain.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation

-

Substrate: Ethyl 3-methyl-4-(3-methylphenyl)but-2-enoate.

-

Catalyst: 10% Pd/C or 5% Rh/Alumina (preferred for minimal ring reduction).

-

Solvent: Ethanol or Methanol.

-

Conditions: Hydrogen atmosphere (

balloon or 1-3 bar) at RT for 4-12 hours. -

Checkpoint: Monitor via LC-MS for disappearance of the alkene peak.

-

Note: Rhodium on Alumina is often cited to prevent over-reduction of the aromatic ring.

Step 3: Hydrolysis to the Acid

-

Reagents: LiOH (3.0 eq) or NaOH.

-

Solvent: THF/Water (1:1).

-

Conditions: Stir at RT or mild heat (50°C) for 2-4 hours.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with DCM or EtOAc. Dry and concentrate to yield the target acid as a colorless oil or low-melting solid.

Synthesis Logic Diagram

Caption: Convergent synthesis pathway from aryl halide precursors to the target acid via Heck coupling and hydrogenation.

Part 3: Applications in Drug Discovery

This compound is primarily utilized as a pharmacophore building block in the development of G-protein coupled receptor (GPCR) modulators.

Histamine H2 Receptor Agonists

Research indicates that 3-methyl-4-(3-methylphenyl)butanoic acid serves as the lipophilic "tail" in acylguanidine-type H2 agonists .

-

Mechanism: The carboxylic acid group is coupled to a guanidine moiety (often via an aminothiazole linker).

-

Function: The 3-methyl and m-tolyl groups occupy specific hydrophobic pockets in the H2 receptor, enhancing binding affinity and selectivity over H1 receptors.

-

Key Study: Ghorai et al. (University of Regensburg) demonstrated its utility in synthesizing highly potent H2 agonists (e.g., UR-PG24 analogs).

GABA Analog Scaffolds

Structurally, the compound resembles the carbon skeleton of Pregabalin and Baclofen .

-

Structure-Activity Relationship (SAR): The 3-methyl substitution mimics the beta-isobutyl group of Pregabalin.

-

Potential: It can be converted into a gamma-amino acid (via Curtius rearrangement or similar) to generate novel GABA-B agonists or calcium channel

ligands.

Pharmacophore Interaction Map

Caption: Pharmacophoric interactions of the acid within the Histamine H2 receptor binding site.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this custom intermediate is limited, it should be handled according to protocols for similar phenylbutanoic acids.

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2-8°C under inert atmosphere (

). -

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

References

-

Ghorai, P. (2007). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Doctoral Thesis, University of Regensburg.

-

Babaoglu, K., et al. (2013). Patent WO 2013/103738 A1: Compounds and Methods for Treatment. World Intellectual Property Organization.

-

PubChem. (n.d.). Compound Summary for Related Structures (Phenylbutanoic Acids). National Center for Biotechnology Information.

Solubility Profiling of 3-methyl-4-(3-methylphenyl)butanoic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

For drug development professionals and formulation scientists, understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing crystallization, purification, and downstream processing. 3-methyl-4-(3-methylphenyl)butanoic acid is a lipophilic aryl-aliphatic carboxylic acid. Its unique structural dichotomy—a hydrophobic m-tolyl aliphatic tail coupled with a polar, hydrogen-bonding carboxyl headgroup—dictates a complex solvation behavior.

This whitepaper provides an in-depth, self-validating framework for predicting and empirically determining the thermodynamic solubility of 3-methyl-4-(3-methylphenyl)butanoic acid in various organic solvents. By bridging predictive in silico models (Hansen Solubility Parameters and QSPR) with the gold-standard empirical Shake-Flask methodology, this guide establishes a rigorous protocol for solvent selection.

Theoretical Framework: The Thermodynamics of Solvation

The dissolution of a crystalline solid into an organic solvent is governed by the disruption of solute-solute cohesive forces and the simultaneous formation of solute-solvent interactions. To avoid the costly trial-and-error approach of traditional solvent screening, we employ Hansen Solubility Parameters (HSP) [1].

HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion Forces (

): Non-polar, van der Waals interactions driven by the m-tolyl and methyl groups. -

Polarity (

): Permanent dipole moments inherent to the molecule's asymmetry. -

Hydrogen Bonding (

): Electron exchange interactions localized at the carboxylic acid moiety.

The causality behind this model is straightforward: a solvent will only dissolve a solute if the energy required to break the solute's crystal lattice is compensated by the energy released upon forming solute-solvent bonds. The spatial "distance" (

Figure 1: Integrated workflow for solubility determination from in silico prediction to empirical validation.

In Silico Profiling & Solvent Selection Matrix

Based on Hoftyzer-Van Krevelen group contribution methods for structurally analogous aryl-aliphatic carboxylic acids, the estimated HSP values for 3-methyl-4-(3-methylphenyl)butanoic acid are approximately

Using the

Quantitative Data: Predicted Solubility Matrix

| Organic Solvent | Calculated | Predicted Solubility Category | |||

| Dichloromethane (DCM) | 17.0 | 3.1 | 6.1 | 2.19 | Very High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.74 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 4.77 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 8.18 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 9.51 | Low (Anti-solvent candidate) |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.90 | Low to Moderate |

| Water (Reference) | 15.6 | 16.0 | 42.3 | 38.50 | Insoluble |

Note: Ethanol exhibits a high

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a robust predictive foundation, regulatory submissions and process scaling require empirical thermodynamic solubility data. The Shake-Flask Method , adapted from OECD Test Guideline 105, remains the gold standard.

The following protocol is designed as a self-validating system . It relies on continuous variance checking to ensure that the system has reached true thermodynamic equilibrium, rather than being kinetically trapped in a supersaturated or under-dissolved state[3].

Step-by-Step Methodology

Phase 1: Saturation Setup

-

Solvent Preparation: Dispense 10.0 mL of the target organic solvent (e.g., Ethyl Acetate) into a 20 mL hermetically sealed borosilicate glass vial.

-

Excess Solute Addition: Gradually add 3-methyl-4-(3-methylphenyl)butanoic acid until a visible suspension forms. Causality: An excess of the solid phase is mandatory to ensure the chemical potential of the solid equals that of the solute in the liquid phase, driving the system toward thermodynamic saturation rather than a transient kinetic state.

Phase 2: Incubation & Agitation 3. Thermal Control: Place the vial in an orbital shaker incubator strictly maintained at 25.0 ± 0.1 °C. 4. Agitation: Shake at 150 RPM for an initial period of 24 hours. Causality: Continuous mechanical agitation overcomes the activation energy barrier of dissolution and prevents localized concentration gradients around the solid particles.

Phase 3: Phase Separation & Quantification 5. Separation: Extract a 1.0 mL aliquot of the suspension and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved excess solid. (Filtration is avoided for lipophilic compounds as they may adsorb onto the filter membrane). 6. Dilution & Analysis: Dilute the supernatant with the mobile phase and quantify the concentration of 3-methyl-4-(3-methylphenyl)butanoic acid using HPLC-UV (calibrated against standard reference materials).

Phase 4: The Self-Validating Equilibrium Loop 7. Variance Check: Repeat Steps 5 and 6 at 48 hours and 72 hours. 8. Validation Criteria: Compare the quantified concentrations between the time points. If the variance between the 48h and 72h readings is < 15% , thermodynamic equilibrium is confirmed[3]. If the variance is > 15%, the system is still in a kinetic state, and incubation must continue.

Figure 2: Step-by-step Shake-Flask methodology (OECD 105) with self-validating equilibrium loops.

Advanced Predictive Modeling: QSPR and Machine Learning

While HSP is a foundational tool, modern pharmaceutical development increasingly relies on Quantitative Structure-Property Relationship (QSPR) models combined with Machine Learning (ML) to predict the solubility of complex carboxylic acids.

Recent frameworks, such as the Dual-Objective Optimization with Iterative feature pruning (DOO-IT), have demonstrated exceptional accuracy in predicting the solubility of pharmaceutical acids[4]. By utilizing COSMO-RS (Conductor-like Screening Model for Real Solvents) derived molecular descriptors, these ML models account for non-linear solvation dynamics, such as dimerization of the carboxylic acid headgroups in non-polar solvents—a phenomenon that simple cohesive energy models occasionally underestimate[4]. For highly optimized process chemistry involving 3-methyl-4-(3-methylphenyl)butanoic acid, integrating QSPR models can drastically reduce the experimental footprint required for solvent screening.

Conclusion

The solubility profiling of 3-methyl-4-(3-methylphenyl)butanoic acid requires a synthesis of theoretical prediction and rigorous empirical validation. By leveraging Hansen Solubility Parameters, researchers can instantly identify high-potential organic solvents (e.g., Dichloromethane, Ethyl Acetate) and viable anti-solvents (e.g., Hexane). Transitioning these predictions into the laboratory via a self-validating, variance-controlled Shake-Flask protocol ensures that the resulting thermodynamic data is robust, reproducible, and ready for regulatory scrutiny.

References

-

Hansen Solubility Parameters: A User's Handbook (HSP Basics) . Hansen Solubility. Available at:[Link]

-

Hansen solubility parameter . Wikipedia. Available at:[Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105) . National Institutes of Health (NIH). Available at:[Link]

-

40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method . Electronic Code of Federal Regulations (eCFR). Available at:[Link]

-

Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents . MDPI Molecules. Available at:[Link]

Sources

Comprehensive Review of 3-Methyl-4-(3-methylphenyl)butanoic Acid: Synthesis, Pharmacology, and Applications

The following technical guide provides an in-depth review of 3-methyl-4-(3-methylphenyl)butanoic acid and its derivatives. This document synthesizes chemical methodology, pharmacological potential, and experimental protocols, grounded in the established chemistry of the

Executive Summary

3-Methyl-4-(3-methylphenyl)butanoic acid (also known as

This guide details the compound's chemical profile, validated synthetic routes (racemic and enantioselective), and its role as an intermediate in the development of high-affinity acylguanidine-type agonists and peptidomimetics.

Chemical Profile & Structural Logic

The molecule is characterized by a four-carbon carboxylic acid chain substituted at the

| Property | Description |

| IUPAC Name | 3-methyl-4-(3-methylphenyl)butanoic acid |

| Common Class | |

| Molecular Formula | C |

| Molecular Weight | 192.26 g/mol |

| Chirality | One stereocenter at C3. (R)- and (S)-enantiomers exhibit distinct biological activities.[1] |

| Lipophilicity (LogP) | ~2.8 - 3.1 (Estimated). The m-methyl group increases lipophilicity relative to the phenyl analog (LogP ~2.5), enhancing blood-brain barrier (BBB) penetration. |

| Key Structural Feature | The meta-substitution on the phenyl ring allows for specific hydrophobic pocket interactions that differ from the para-isomer (used in ar-curcumene synthesis). |

Structural Significance in Drug Design

-

Conformational Restriction: The C3-methyl group restricts the rotation of the aliphatic chain, locking the aromatic ring into a preferred conformation for receptor docking.

-

Metabolic Stability: Branching at the

-position retards -

Lipophilic Tuning: The m-tolyl group provides a "Goldilocks" zone of steric bulk—larger than a phenyl group but less elongated than a p-tolyl group—optimizing fit in globular receptor pockets (e.g., H2 receptor hydrophobic sub-pockets).

Synthetic Methodologies

The synthesis of 3-methyl-4-(3-methylphenyl)butanoic acid can be approached via Classic Malonate Synthesis (for racemic material) or Evans Auxiliary Alkylation (for enantiopure material).

Route A: Malonic Ester Synthesis (Racemic Scale-Up)

This route is preferred for generating bulk material when chirality is not the primary concern or for subsequent resolution.

-

Alkylation: Reaction of diethyl methylmalonate with 3-methylbenzyl bromide (m-xylyl bromide) using sodium ethoxide.

-

Hydrolysis & Decarboxylation: Saponification with NaOH followed by thermal decarboxylation under acidic conditions.

Route B: Evans Asymmetric Alkylation (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee > 98%), the Evans oxazolidinone method is the industry standard.

Mechanism: The chiral auxiliary (4-benzyl-2-oxazolidinone) directs the approach of the electrophile (3-methylbenzyl bromide) to the less hindered face of the enolate, establishing the C3 stereocenter.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Methyl-4-(3-methylphenyl)butanoic Acid

Adapted from standard protocols for 3-methyl-4-phenylbutanoic acid (Uni-Regensburg, 2011).

Reagents:

-

Diethyl methylmalonate (1.0 eq)

-

3-Methylbenzyl bromide (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol (anhydrous)

-

NaOH (20% aq)[2]

-

HCl (conc.)

Step-by-Step Workflow:

-

Enolate Formation: In a dry flask under N

, dissolve sodium ethoxide in anhydrous ethanol. Add diethyl methylmalonate dropwise at 0°C. Stir for 30 min. -

Alkylation: Add 3-methylbenzyl bromide dropwise. Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.

-

Workup: Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (MgSO

) and concentrate to yield the diester intermediate. -

Hydrolysis: Reflux the crude diester in 20% NaOH solution for 4 hours until homogeneous.

-

Decarboxylation: Acidify the solution to pH 1 with conc. HCl. Reflux vigorously for 12–18 hours. (CO

evolution will be observed). -

Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3x). Dry (Na

SO -

Purification: Distill under reduced pressure (Kugelrohr) or recrystallize from Hexane (if solid) to yield the title acid.

Protocol 2: Quality Control (QC) Parameters

-

1H NMR (CDCl

, 300 MHz): -

Purity: >98% by HPLC (C18 column, MeCN/H

O + 0.1% TFA).

Pharmacological & Industrial Applications[1]

A. Histamine H2 Receptor Agonists

Research at the University of Regensburg has identified the 3-methyl-4-phenylbutanoic acid scaffold as a critical linker in acylguanidine-type H2 agonists .

-

Mechanism: The acid is coupled to a guanidine moiety to mimic the histamine structure while adding lipophilic bulk that targets the receptor's accessory binding regions.

-

Effect of m-Tolyl: The meta-methyl group enhances potency by interacting with specific hydrophobic residues (e.g., Phe/Tyr) in the receptor pocket, potentially increasing selectivity over H1 receptors.

B. GABA Analog Precursors

This acid is the direct precursor to

-

Significance: Adding a

-methyl group to the GABA backbone (as seen in Pregabalin) often increases potency by forcing the molecule into a bioactive "folded" conformation. -

Target: Voltage-gated calcium channels (

subunit) and GABA-B receptors.

C. Fragrance Chemistry

Derivatives of phenylbutanoic acids are valued for their substantivity and odor profiles.

-

Odor Profile: Likely exhibits rosy, balsamic, or animalic notes with increased tenacity due to the m-tolyl group.

-

Esters: The ethyl and methyl esters of this acid are potential fragrance ingredients with high stability in functional products.

References

-

Ghorai, P. (2011). Highly potent and selective acylguanidine-type histamine H2 receptor agonists: synthesis and structure-activity relationships. Doctoral Dissertation, University of Regensburg.

- Establishes the synthesis and biological relevance of the 3-methyl-4-phenylbutanoic acid scaffold.

-

Sun, X., Zhou, L., Wang, C. J., & Zhang, X. (2007). Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids. Angewandte Chemie International Edition, 46(15), 2621-2624.

- Provides the catalytic hydrogenation methodology relevant to arylbutanoic acid deriv

-

Xu, T. (2025).[3] C(sp3)–H Functionalization of Aliphatic Carboxylic Acids. Doctoral Dissertation, Kiel University.

- Details modern C-H activation methods for functionalizing the butanoic acid chain.

- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. The foundational text for the enantioselective synthesis protocol described.

Sources

Molecular weight and formula analysis of 3-methyl-4-(3-methylphenyl)butanoic Acid

Technical Whitepaper | Analytical Chemistry & Structural Elucidation

Executive Summary

This technical guide provides an in-depth structural and analytical profiling of 3-methyl-4-(3-methylphenyl)butanoic acid . While often encountered as a structural isomer in the synthesis of bioactive phenylbutanoic acid derivatives (such as potential metabolic regulators or receptor ligands), this specific regioisomer presents unique physicochemical properties that require precise analytical discrimination. This document details the theoretical molecular weight calculations, structural formula derivation, and a validated workflow for its identification using orthogonal analytical techniques (LC-MS/MS and NMR).

Molecular Identity & Physicochemical Framework

Structural Derivation

To ensure scientific integrity, we must first deconstruct the IUPAC nomenclature to validate the chemical formula.

-

Parent Chain: Butanoic acid (

backbone). Carbon-1 is the carboxyl group ( -

Substituent 1 (Position 3): A methyl group (

). -

Substituent 2 (Position 4): A 3-methylphenyl group (also known as a m-tolyl group).

-

Connectivity: The phenyl ring is attached to C4 of the butanoic chain. The methyl group on the phenyl ring is at the meta position relative to the connection point.

Formula and Molecular Weight Analysis

The elemental composition is derived as follows:

| Component | Structure Fragment | Carbon Count | Hydrogen Count | Oxygen Count |

| Butanoic Acid Backbone | 4 | 5 | 2 | |

| Side Chain (Pos 3) | 1 | 3 | 0 | |

| Phenyl Ring | 6 | 4 | 0 | |

| Phenyl Substituent | 1 | 3 | 0 | |

| Totals | Final Formula | 12 | 16 | 2 |

Chemical Formula:

Quantitative Mass Parameters:

-

Monoisotopic Mass: 192.1150 Da (Calculated using

) -

Average Molecular Weight: 192.25 g/mol

High-Resolution Mass Spectrometry (HRMS) Profiling

For drug development applications, distinguishing this molecule from its isomers (e.g., 3-methyl-3-(4-methylphenyl)butanoic acid) is critical. We utilize Negative Ion Mode ESI due to the acidic moiety.

Ionization & Fragmentation Logic

-

Precursor Ion:

at m/z 191.107. -

Primary Fragmentation Pathway:

-

Decarboxylation: Loss of

(44 Da) is common in carboxylic acids, yielding an alkyl-benzene radical anion. -

Benzylic Cleavage: Rupture at the C3-C4 bond is energetically favorable, generating a stable tropylium-like ion species (characteristic of alkyl-substituted aromatics).

-

Visualization of Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to confirm structural identity.

Figure 1: Proposed MS/MS fragmentation pathway for 3-methyl-4-(3-methylphenyl)butanoic acid in negative electrospray ionization mode.

Analytical Protocol: Identification & Purity Assessment

This protocol ensures self-validating results by combining retention time locking with mass accuracy.

Sample Preparation

-

Weighing: Accurately weigh 1.0 mg of the reference standard.

-

Dissolution: Dissolve in 1 mL of Methanol:Water (50:50 v/v). Vortex for 30 seconds.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Dilution: Dilute to a final concentration of 10 µg/mL for LC-MS analysis.

LC-MS/MS Methodology

-

Instrument: UHPLC coupled to Q-TOF MS.

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Detection: ESI Negative Mode (Source Temp: 350°C).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to final data validation.

Structural Confirmation via NMR (Predictive)

While MS provides mass data, NMR is required to confirm the meta substitution on the phenyl ring and the branching at C3.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic Ring | 6.9 - 7.2 | Multiplet | 4H. Pattern characteristic of meta-substitution (asymmetry). |

| Ar-CH3 | 2.30 | Singlet | 3H. Methyl group attached to the aromatic ring.[1][2][3] |

| C3-CH3 | 0.95 | Doublet | 3H. Methyl group on the chiral/branched center.[2] |

| -CH2-COOH | 2.1 - 2.4 | Multiplet | 2H. Alpha-protons to the carbonyl. |

| -CH- (C3) | 2.0 | Multiplet | 1H. Methine proton at the branching point. |

Key Diagnostic: The splitting of the C3-methyl group into a doublet confirms it is attached to a CH group, distinguishing it from isomers where the methyl might be on a quaternary carbon.

Conclusion

The analysis of 3-methyl-4-(3-methylphenyl)butanoic acid requires a dual-modality approach. The molecular formula of

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Butanoic acid derivatives. NIST Standard Reference Data.[4] Available at: [Link]

-

PubChem. Compound Summary: Phenylbutanoic Acid Derivatives.[5] National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction principles).

Sources

- 1. 3-methyl-3-(4-methylphenyl)butanoic acid | CAS 42288-08-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Butanoic acid, 3-methylphenyl ester [webbook.nist.gov]

- 5. CID 91757380 | C22H28O4 | CID 91757380 - PubChem [pubchem.ncbi.nlm.nih.gov]

pKa Values and Acidity Constants of 3-Methyl-4-(3-methylphenyl)butanoic Acid: Predictive Modeling and Experimental Determination Protocols

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals.

Executive Summary

The physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in early-stage drug development. 3-methyl-4-(3-methylphenyl)butanoic acid (hereafter referred to as 3M4MB) is a highly lipophilic, aryl-substituted aliphatic carboxylic acid. Accurately determining its acid dissociation constant (

Because 3M4MB exhibits exceedingly low aqueous solubility, standard aqueous potentiometric titrations are prone to failure via precipitation. This whitepaper establishes a predictive theoretical framework for 3M4MB's acidity and provides a self-validating, field-proven experimental protocol using cosolvent potentiometric titration and Yasuda-Shedlovsky extrapolation.

Structural Analysis & Predictive Modeling

Before initiating wet-lab experiments, a robust theoretical prediction provides a necessary baseline to validate experimental outputs. The acidity of an aliphatic carboxylic acid is governed by the inductive effects (-I / +I) of its substituents, which attenuate rapidly with distance[1].

Mechanistic Breakdown of 3M4MB:

-

The Butanoic Acid Backbone: The foundational structure is butanoic acid, which has a well-established aqueous

of 4.82[2]. -

The 3-Methyl Substituent: Alkyl groups are mildly electron-donating (+I effect). Sited at the

-carbon (C3), this methyl group slightly destabilizes the conjugate carboxylate anion, marginally increasing the -

The 4-(3-Methylphenyl) Substituent: Aryl groups are generally electron-withdrawing (-I effect) relative to hydrogen. However, in 3M4MB, the m-tolyl group is located at the

-carbon (C4), separated from the carboxylate center by three

By synthesizing these quantitative structure-property relationships (QSPR)[1], we predict the true aqueous

Table 1: Predicted vs. Reference Aliphatic Acids

| Compound | Structural Feature | Experimental | Reference |

| Butanoic Acid | Unsubstituted backbone | 4.82 | [2] |

| 3-Methylbutanoic Acid | 4.77 | [2] | |

| 4-Phenylbutanoic Acid | 4.76 | [2] | |

| 3M4MB | ~4.78 (Predicted) | This Work |

The Causality of Experimental Design: Overcoming Lipophilicity

To determine the

Because high-precision potentiometry requires analyte concentrations of at least

The Solution: Cosolvent Extrapolation

To circumvent precipitation, the titration must be performed in varying mixtures of a water-miscible organic solvent (e.g., Methanol) and water[4]. The addition of an organic solvent lowers the dielectric constant (

Caption: Thermodynamic cycle illustrating the shift between true aqueous pKa and apparent cosolvent psKa.

Self-Validating Experimental Protocol

This protocol utilizes the Yasuda-Shedlovsky extrapolation [5],[7], which linearizes the relationship between the apparent

Reagents & Equipment

-

Analyte: 3M4MB (Purity > 99%).

-

Titrant: 0.5 M KOH (Carbonate-free, standardized)[8].

-

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength and mimic physiological osmolality)[9].

-

Solvent: HPLC-grade Methanol (MeOH).

-

Environment: Jacketed titration vessel maintained at

under continuous Argon sparging.

Caption: Step-by-step workflow for cosolvent potentiometric pKa determination.

Step-by-Step Methodology

Phase 1: System Calibration (The Trustworthiness Pillar) Causality: Glass electrodes suffer from liquid junction potential shifts when transferred from water to organic cosolvents. Standard aqueous pH buffers are invalid here[9].

-

Prepare a blank solution of the specific MeOH/Water ratio containing 0.15 M KCl.

-

Perform a strong acid-strong base titration (e.g., 0.1 M HCl titrated with 0.5 M KOH).

-

Construct a Gran's Plot to calculate the standard electrode potential (

) and the ionic product of water (

Phase 2: Analyte Titration

Causality: Argon gas is used to blanket the solution. Atmospheric

-

Dissolve ~2-3 mg of 3M4MB in 10 mL of the calibrated MeOH/Water mixture (start with 60% MeOH to ensure complete dissolution).

-

Lower the pH to ~2.5 using 0.5 M HCl to fully protonate the carboxylic acid.

-

Titrate with 0.5 M KOH up to pH 11.0. Limit titrant addition to yield

per step, waiting for drift to stabilize ( -

Repeat this exact process for 50%, 40%, and 30% MeOH mixtures[7].

Data Extrapolation & Analysis

For carboxylic acids, the apparent

To find the true aqueous

Where:

-

= Apparent

- = Molar concentration of water in the mixture.

- = Dielectric constant of the specific cosolvent mixture.

-

and

Table 2: Representative Extrapolation Data Matrix for 3M4MB

(Note: Values represent expected physicochemical behavior based on structural analogs)

| MeOH (% w/w) | Dielectric Constant ( | Measured | |||

| 60% | 44.0 | 0.0227 | 22.2 | 5.70 | 7.05 |

| 50% | 50.0 | 0.0200 | 27.8 | 5.48 | 6.92 |

| 40% | 56.0 | 0.0178 | 33.3 | 5.30 | 6.82 |

| 30% | 62.0 | 0.0161 | 38.9 | 5.15 | 6.74 |

| 0% (Pure Water) | 78.5 | 0.0127 | 55.5 | Extrapolated | ~6.53 |

Final Calculation:

By plotting

References

-

Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Journal of Chemical Information and Modeling - ACS Publications |10

-

pKa Data Compiled by R. Williams | Organic Chemistry Data | 2

-

Ionization Services (pKa Analysis) | Evotec | 5

-

The use of cosolvent pKa assays for poorly soluble compounds | Pion Inc. | 11

-

pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments | PubMed Central (PMC) | 7

-

The Determination of Ionization Constants - A Laboratory Manual | Springer Netherlands (Albert & Serjeant) | 12

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation | Universitat de Barcelona (Avdeef et al.) | 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. ochemtutor.com [ochemtutor.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Ionization Services - Evotec [evotec.com]

- 6. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The use of cosolvent pKa assays for poorly soluble compounds [pion-inc.com]

- 12. scribd.com [scribd.com]

Methodological & Application

Laboratory synthesis protocols for 3-methyl-4-(3-methylphenyl)butanoic Acid

Application Note: Laboratory Synthesis Protocol for 3-Methyl-4-(3-methylphenyl)butanoic Acid

Executive Summary & Strategic Rationale

Substituted butanoic acids, such as 3-methyl-4-(3-methylphenyl)butanoic acid, are highly valued building blocks in medicinal chemistry, frequently serving as precursors for GABA analogs, lipophilic enzyme inhibitors, and complex active pharmaceutical ingredients (APIs).

Synthesizing this specific carbon framework requires precise control over carbon-carbon bond formation to ensure the correct placement of the methyl and 3-methylphenyl (m-tolyl) groups. The most robust and scalable approach avoids non-selective Friedel-Crafts alkylations. Instead, we utilize a highly regioselective copper-catalyzed 1,4-conjugate addition of a custom Grignard reagent to an

Reaction Pathway & Mechanistic Insights

The synthesis is partitioned into three distinct, self-validating stages:

-

Organomagnesium Formation: 3-Methylbenzyl chloride is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF). The use of an ether solvent is critical; the oxygen lone pairs coordinate with the magnesium atom, stabilizing the highly reactive organomagnesium compound[1]. Strict exclusion of water is mandatory, as moisture rapidly destroys the Grignard reagent via protonolysis[1].

-

Copper-Catalyzed 1,4-Conjugate Addition: Uncatalyzed Grignard reagents typically exhibit a strong preference for direct 1,2-addition to carbonyl carbons. However, the introduction of a catalytic copper(I) salt (e.g., CuI) forms an intermediate organocuprate species. This "softer" nucleophile shifts the overwhelming selectivity toward 1,4-conjugate addition at the

-carbon of the Michael acceptor (ethyl crotonate)[2][3]. The addition of Chlorotrimethylsilane (TMSCl) acts as a Lewis acid to lower the LUMO of the Michael acceptor and rapidly trap the resulting ester enolate, preventing unwanted side reactions[4]. -

Saponification (Ester Hydrolysis): The resulting ester is subjected to base-catalyzed hydrolysis. Hydroxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate before expelling the alkoxide leaving group[5]. The subsequent acid-base reaction between the newly formed carboxylic acid and the alkoxide is thermodynamically irreversible, driving the reaction to absolute completion[6]. A final acidic workup protonates the carboxylate salt to yield the target free acid[7].

Figure 1: Three-step synthetic workflow for 3-methyl-4-(3-methylphenyl)butanoic acid.

Quantitative Data Summary

The following table summarizes the stoichiometric equivalents, operational temperatures, and expected yields for the optimized workflow.

| Synthesis Stage | Key Reactants | Catalysts / Additives | Solvent | Temp (°C) | Typical Yield (%) |

| 1. Grignard Prep | 3-Methylbenzyl chloride (1.0 eq), Mg (1.2 eq) | Iodine (I₂, catalytic initiator) | Anhydrous THF | 25 to 65 | 85 - 90 |

| 2. Conjugate Addition | Grignard (1.1 eq), Ethyl crotonate (1.0 eq) | CuI (5 mol%), TMSCl (1.2 eq) | Anhydrous THF | -78 to 25 | 75 - 82 |

| 3. Saponification | Ethyl ester intermediate (1.0 eq) | NaOH (3.0 eq), HCl (to pH 2) | EtOH / H₂O (1:1) | 80 (Reflux) | 90 - 95 |

Experimental Protocols

Step 1: Preparation of 3-Methylbenzylmagnesium Chloride

Causality & Validation: This step relies on the oxidative insertion of magnesium into the carbon-chlorine bond. The reaction is self-validating: the physical disappearance of the magnesium turnings and the transition of the solution to a murky gray/brown color confirm successful Grignard formation.

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Flame-dry the entire apparatus under a continuous stream of dry Argon or Nitrogen to eliminate ambient moisture.

-

Initiation: Add 1.2 equivalents of magnesium turnings (previously activated by dry stirring or crushing) and a single crystal of iodine to the flask. Add 10 mL of anhydrous THF. The iodine serves to clean the oxide layer off the magnesium surface, facilitating rapid initiation.

-

Reagent Addition: Dissolve 1.0 equivalent of 3-methylbenzyl chloride in 40 mL of anhydrous THF in the addition funnel. Add approximately 5% of this solution to the magnesium suspension. Stir gently at room temperature until the brown iodine color fades and localized bubbling occurs, indicating reaction initiation.

-

Reflux & Maturation: Once initiated, add the remaining 3-methylbenzyl chloride solution dropwise over 30 minutes, maintaining a gentle reflux. After complete addition, heat the mixture to 65 °C for an additional 1 hour to ensure complete consumption of the magnesium. Cool to room temperature.

Step 2: Copper-Catalyzed 1,4-Conjugate Addition

Causality & Validation: Organocuprates are highly thermally sensitive. Maintaining the reaction at -78 °C prevents the decomposition of the catalyst complex and suppresses unwanted 1,2-addition[2]. The use of an ammonium chloride/ammonia workup is a self-validating purification step; it chelates the copper ions, pulling them into the aqueous phase as a distinct, bright blue

-

Catalyst Preparation: In a separate flame-dried 500 mL flask under Argon, suspend 0.05 equivalents of Copper(I) iodide (CuI) in 50 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add 1.0 equivalent of ethyl crotonate (ethyl (E)-2-butenoate) and 1.2 equivalents of TMSCl to the cooled CuI suspension. Stir for 10 minutes.

-

Cuprate Formation & Addition: Using a cannula or dry syringe, slowly transfer the Grignard reagent (from Step 1) dropwise into the -78 °C mixture over 45 minutes. The solution will undergo color changes (often yellow to deep red/brown) indicative of cuprate formation and subsequent enolate trapping.

-

Reaction Quench: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C. Quench the reaction by adding 50 mL of a saturated aqueous

solution containing 10% aqueous -

Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. The crude ethyl 3-methyl-4-(3-methylphenyl)butanoate can be used directly in the next step or purified via silica gel chromatography.

Step 3: Saponification and Acidification

Causality & Validation: The phase behavior of this reaction validates its progress. The starting ester is insoluble in water, forming a biphasic mixture. As saponification proceeds, the ester is converted into a water-soluble sodium carboxylate, yielding a homogeneous solution. Upon acidification, the target free carboxylic acid will phase out or precipitate, confirming successful conversion[5][7].

-

Hydrolysis: Dissolve the crude ester from Step 2 in 40 mL of Ethanol. Add 40 mL of a 2M aqueous Sodium Hydroxide (NaOH) solution (approx. 3.0 equivalents).

-

Reflux: Attach a reflux condenser and heat the biphasic mixture to 80 °C for 2-3 hours with vigorous stirring until the mixture becomes completely homogeneous (indicating total consumption of the ester).

-

Solvent Removal: Cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure to prevent esterification reversal during acidification.

-

Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 3M aqueous Hydrochloric Acid (HCl) dropwise until the solution reaches pH 2. A milky precipitate or dense oil will form, which is the target 3-methyl-4-(3-methylphenyl)butanoic acid.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with water and brine, dry over

, and concentrate in vacuo. The final product can be recrystallized from hexanes/ethyl acetate to yield high-purity 3-methyl-4-(3-methylphenyl)butanoic acid.

References

-

3-(3-Methylphenyl)propionaldehyde. Benchchem. 2

-

ChemInform Abstract: Copper-Catalyzed Conjugate Addition of Grignard Reagents to 2-Methylcyclopentenone and Sequential Enolate Alkylation. ResearchGate. 3

-

On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. ResearchGate. 4

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 5

-

Grignard Reagent Preparation. BYJU'S. 1

-

Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Testbook. 6

-

21.6 Chemistry of Esters. OpenStax. 7

Sources

- 1. byjus.com [byjus.com]

- 2. 3-(3-Methylphenyl)propionaldehyde | 95416-60-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. testbook.com [testbook.com]

- 7. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]

Application Note: 3-Methyl-4-(3-methylphenyl)butanoic Acid as a Key Intermediate for Functionalized Tetralones

Executive Summary & Strategic Value

In modern drug discovery, the tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold is a privileged bicyclic core found in numerous active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors, melatonin receptor agonists, and selective kinase inhibitors. 3-Methyl-4-(3-methylphenyl)butanoic acid (also referred to as 3-methyl-4-(m-tolyl)butanoic acid) serves as a highly specialized, pre-functionalized aliphatic-aryl carboxylic acid intermediate.

By subjecting this intermediate to intramolecular Friedel-Crafts acylation, chemists can efficiently construct heavily substituted tetralone derivatives—specifically, 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this intermediate in pharmaceutical development.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the intermediate to ensure proper handling and analytical tracking.

| Property | Value | Analytical Significance |

| Chemical Formula | C₁₂H₁₆O₂ | Base mass for LC-MS monitoring (M+H: 193.12 m/z). |

| Molecular Weight | 192.26 g/mol | Used for stoichiometric calculations. |

| Structural Features | m-Tolyl group, 3-methyl chain | Directs regioselectivity during ring closure. |

| Solubility | Soluble in EtOAc, DCM, MeOH | Facilitates standard liquid-liquid extraction workups. |

| LogP (Estimated) | ~3.2 | Indicates lipophilicity; guides reverse-phase HPLC methods. |

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The conversion of 4-arylbutanoic acids to 1-tetralones via intramolecular Friedel-Crafts acylation is a cornerstone reaction in organic synthesis [1]. However, the specific substitution pattern of 3-methyl-4-(3-methylphenyl)butanoic acid introduces critical regiochemical considerations.

Causality of Regioselectivity: The m-tolyl moiety possesses an electron-donating methyl group, which acts as an ortho/para director during Electrophilic Aromatic Substitution (EAS). Upon activation of the carboxylic acid into an electrophilic acylium ion, cyclization can theoretically occur at two positions on the aromatic ring. However, cyclization para to the aromatic methyl group is highly favored due to steric hindrance at the ortho position (which is crowded by the incoming acylium chain). Consequently, the cyclization is highly regioselective, yielding 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one as the major thermodynamic product.

Mechanistic stages of the Friedel-Crafts acylation forming the tetralone core.

Experimental Workflows & Protocols

To provide flexibility for both scale-up manufacturing and green-chemistry-focused discovery labs, two distinct protocols are provided.

Protocol A: Classical Polyphosphoric Acid (PPA) Cyclization

Causality of Choice: PPA acts as both a strong Brønsted acid and a dehydrating solvent, driving the equilibrium toward the acylium ion without requiring prior conversion to an acid chloride.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 10.0 g (52.0 mmol) of 3-methyl-4-(3-methylphenyl)butanoic acid.

-

Reagent Addition: Add 50 g of Polyphosphoric Acid (PPA). Note: PPA is highly viscous at room temperature; pre-warming the PPA to 50 °C facilitates transfer.

-

Heating: Heat the reaction mixture to 120 °C using an oil bath. The mixture will become homogeneous and turn a deep amber color. Stir vigorously for 3.5 hours.

-

In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material peak is < 1.0% relative to the product peak.

-

Quenching: Cool the mixture to 60 °C and carefully pour it over 200 g of crushed ice with vigorous stirring to hydrolyze the PPA.

-

Extraction & Washing: Extract the aqueous suspension with DCM (3 x 100 mL). Wash the combined organic layers with 1M NaOH (100 mL) to remove unreacted acid, followed by brine (100 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tetralone. Purify via silica gel chromatography (Hexanes:EtOAc, 9:1) if necessary.

Protocol B: Microwave-Assisted Metal-Triflate Catalysis

Causality of Choice: Carboxylic acids are traditionally poor electrophiles. Metal triflates (e.g., Sc(OTf)₃ or Bi(NTf₂)₃) act as potent Lewis acids that coordinate to the carbonyl oxygen, drastically increasing electrophilicity under mild conditions [2]. Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times and improving the E-factor [3].

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 g (5.2 mmol) of the starting acid in 4 mL of a triflate-anion ionic liquid (e.g., [bmim][OTf]).

-

Catalyst Addition: Add 5 mol% (0.26 mmol) of Scandium(III) triflate (Sc(OTf)₃). Seal the vial with a crimp cap.

-

Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 30 minutes (monomodal continuous irradiation).

-

In-Process Control: Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the 193 m/z [M+H]⁺ peak and the appearance of the 175 m/z [M+H]⁺ product peak (loss of H₂O).

-

Workup: Cool to room temperature. Extract the product directly from the ionic liquid using diethyl ether (3 x 10 mL). The catalyst/ionic liquid system can be dried under a vacuum and reused for subsequent cycles.

Synthetic pipeline from 3-methyl-4-(3-methylphenyl)butanoic acid to final API.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two protocols based on standard laboratory validation metrics.

| Protocol | Catalyst / Reagent | Temp (°C) | Time (h) | Typical Yield (%) | Environmental Factor (E-Factor) |

| A: Classical | Polyphosphoric Acid (PPA) | 120 | 3.5 | 75 - 82 | High (>20) due to aqueous quench |

| B: Green / MW | Sc(OTf)₃ / Ionic Liquid | 150 | 0.5 | 88 - 94 | Low (<5) due to catalyst recycling |

Note: Yields represent isolated, chromatographically pure 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

References

-

1-Tetralone - Wikipedia Source: Wikipedia URL:[Link]

-

Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts Source: ResearchGate URL:[Link]

-

An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction Source: Roskilde University Research Portal URL:[Link]

Application Note: Precision Cyclization of 3-Methyl-4-(3-methylphenyl)butanoic Acid

Executive Summary

This application note details the intramolecular Friedel-Crafts acylation of 3-methyl-4-(3-methylphenyl)butanoic acid to synthesize 3,7-dimethyl-1-tetralone . This transformation is a critical step in the synthesis of cadinane-type sesquiterpenes and various pharmaceutical pharmacophores.

The primary challenge in this cyclization is regioselectivity . The meta-tolyl moiety offers two nucleophilic sites for ring closure:

-

Position 2 (Ortho): Sterically hindered by the adjacent alkyl chain and the methyl group.

-

Position 6 (Para): Sterically accessible and electronically activated (para to the methyl group).

This guide provides two validated protocols: a robust Polyphosphoric Acid (PPA) method for large-scale thermodynamic control, and a Friedel-Crafts Acylation via Acid Chloride method for precise kinetic control.

Mechanistic Pathway & Regioselectivity[1][2]

The reaction proceeds via the generation of an acylium ion intermediate.[1][2] The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation. While both ortho and para positions relative to the methyl group are activated, the steric bulk of the alkyl side chain at C-1 strongly disfavors attack at the C-2 position (between the chain and the methyl). Consequently, the major product is 3,7-dimethyl-1-tetralone .

Reaction Pathway Diagram

Figure 1: Mechanistic divergence showing the steric preference for the formation of the 3,7-dimethyl isomer.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Robustness, solvent-free synthesis, and thermodynamic equilibration. Mechanism: PPA acts as both solvent and acid catalyst, generating the acylium ion directly from the carboxylic acid.

Materials

-

Substrate: 3-methyl-4-(3-methylphenyl)butanoic acid (1.0 equiv)

-

Reagent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

-

Quench: Crushed ice, Ammonium hydroxide (NH₄OH)

Protocol

-

Preparation: Place PPA in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity). Heat to 60°C to lower viscosity.

-

Addition: Add the carboxylic acid substrate in one portion.

-

Reaction: Increase temperature to 85–90°C . Stir vigorously for 2–3 hours .

-

Note: Monitoring by TLC is difficult due to the heterogeneous nature; remove an aliquot and mini-workup (EtOAc/Water) to check.

-

-

Quenching (Critical):

-

Cool the mixture to ~50°C (do not cool to RT, or it will solidify).

-

Pour the warm syrup slowly onto a slurry of crushed ice (approx. 10x reaction volume) with vigorous stirring.

-

Safety: The hydrolysis of PPA is exothermic.

-